Enantiomeric Integrity: Documented (S)-Configuration vs. Racemate and (R)-Enantiomer
The target compound is the single (S)-enantiomer of 2-(3-phenyl-1H-indol-2-yl)-1-(trifluoroacetyl)pyrrolidine, as established by the original synthesis employing enantiomerically pure starting material and confirmed by the IUPAC name specifying the (2S) configuration [1]. The racemic mixture and the (R)-enantiomer are distinct chemical entities with separate CAS registry numbers and are not biologically equivalent. The patent US7271192B2 explicitly distinguishes the racemate from pure stereoisomers, stating that the pharmacological activity resides in compounds of formula (I) in the form of their pure stereoisomers, particularly enantiomers or diastereomers [2]. No pharmacological data has been disclosed for the (R)-enantiomer, making it an uncontrolled variable for any assay application.
| Evidence Dimension | Stereochemical identity |
|---|---|
| Target Compound Data | Single (S)-enantiomer; [α]D not publicly reported but synthesis from chiral pool confirms configuration |
| Comparator Or Baseline | Racemic mixture (CAS not assigned) and (R)-enantiomer (CAS not assigned); no pharmacological characterization available |
| Quantified Difference | Qualitative: enantiomerically pure vs. racemic mixture. No quantitative enantiomeric excess (ee) specification publicly available from vendors. |
| Conditions | Original synthesis: Fürstner et al., J. Org. Chem. 1994; Patent specification: US7271192B2 |
Why This Matters
For any pharmacological assay or structure-activity relationship study, procurement of the incorrect enantiomer or the racemate introduces an uncharacterized variable that cannot be corrected post hoc, as the (R)-enantiomer's biological profile is entirely undocumented.
- [1] Fürstner, A.; Hupperts, A.; Ptock, A.; Janssen, E. 'Site Selective' Formation of Low-Valent Titanium Reagents: An 'Instant' Procedure for the Reductive Coupling of Oxo Amides to Indoles. J. Org. Chem. 1994, 59 (18), 5215–5229. View Source
- [2] Sundermann, C.; Sundermann, B.; Buschmann, H.; Hennies, H.-H. Substituted 2-pyrrolidine-2-yl-1H-indole compounds. U.S. Patent US7271192B2, September 18, 2007. Gruenenthal GmbH. View Source
